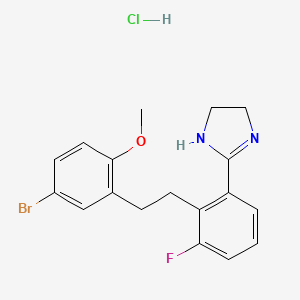

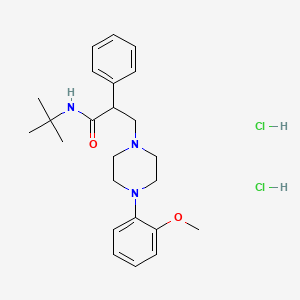

Chlorhydrate de ML 00253764

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

ML-253764 is a small molecule drug developed by Millennium Pharmaceuticals Inc. It is an agonist of the melanocortin receptor 4 (MC4R), which plays a central role in energy homeostasis and somatic growth . The compound has been investigated for its potential therapeutic applications, particularly in the treatment of cachexia, a condition characterized by severe weight loss and muscle wasting .

Applications De Recherche Scientifique

Chemistry: It serves as a model compound for studying receptor-ligand interactions and the development of new synthetic methodologies.

Biology: It is used to investigate the role of MC4R in energy homeostasis and metabolic regulation.

Medicine: It has potential therapeutic applications in the treatment of cachexia and other metabolic disorders.

Industry: It can be used in the development of new drugs targeting MC4R and related pathways .

Mécanisme D'action

ML-253764 exerts its effects by binding to and activating the melanocortin receptor 4 (MC4R). This receptor is mediated by G proteins that stimulate adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The activation of MC4R plays a central role in regulating energy balance, appetite, and somatic growth .

Analyse Biochimique

Biochemical Properties

ML 00253764 hydrochloride interacts with the melanocortin MC 4 receptor, showing IC 50 values of 320 nM for MC 4, 810 nM for MC 3, and 2120 nM for MC 5 receptors . It decreases cAMP accumulation in HEK-293 cells expressing the MC 4 receptor .

Cellular Effects

ML 00253764 hydrochloride influences cell function by interacting with the melanocortin MC 4 receptor. This interaction leads to a decrease in cAMP accumulation in cells expressing the MC 4 receptor . This can have downstream effects on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, ML 00253764 hydrochloride exerts its effects by binding to the melanocortin MC 4 receptor and acting as an antagonist . This binding interaction inhibits the receptor, leading to a decrease in cAMP levels .

Temporal Effects in Laboratory Settings

In laboratory settings, ML 00253764 hydrochloride has been shown to reduce loss of lean body mass in tumor-bearing mice over time

Dosage Effects in Animal Models

In animal models, ML 00253764 hydrochloride has been shown to reduce tumor-induced weight loss when administered subcutaneously at doses of 3, 10, or 30 mg/kg .

Metabolic Pathways

Its interaction with the melanocortin MC 4 receptor suggests it may influence pathways involving cAMP .

Méthodes De Préparation

The synthesis of ML-253764 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a heterocyclic core, followed by functional group modifications to achieve the desired pharmacological properties. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow chemistry or batch processing techniques to meet commercial demands .

Analyse Des Réactions Chimiques

ML-253764 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Comparaison Avec Des Composés Similaires

ML-253764 can be compared with other MC4R agonists, such as:

THIQ: Another MC4R agonist with a similar mechanism of action but different pharmacokinetic properties.

Setmelanotide: A peptide-based MC4R agonist used in the treatment of obesity due to genetic disorders.

Bremelanotide: An MC4R agonist used for the treatment of hypoactive sexual desire disorder .

ML-253764 is unique due to its small molecule structure, which allows for easier synthesis and modification compared to peptide-based agonists .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for ML 00253764 hydrochloride involves the reaction of two starting materials, one of which is protected with a silyl group. The silyl group is then removed and the resulting compound is reacted with hydrochloric acid to form the final product.", "Starting Materials": [ "4-methoxybenzyl alcohol", "2,3,5-trimethyl-1,4-benzenediol", "Trimethylsilyl chloride", "Hydrochloric acid" ], "Reaction": [ "Protect 2,3,5-trimethyl-1,4-benzenediol with trimethylsilyl chloride to form trimethylsilyl ether", "React 4-methoxybenzyl alcohol with the trimethylsilyl ether in the presence of a Lewis acid catalyst to form the protected intermediate", "Remove the silyl group using a mild acid catalyst to form the intermediate", "React the intermediate with hydrochloric acid to form ML 00253764 hydrochloride" ] } | |

Numéro CAS |

681847-92-7 |

Formule moléculaire |

C18H18BrFN2O |

Poids moléculaire |

377.2 g/mol |

Nom IUPAC |

2-[2-[2-(5-bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole |

InChI |

InChI=1S/C18H18BrFN2O/c1-23-17-8-6-13(19)11-12(17)5-7-14-15(3-2-4-16(14)20)18-21-9-10-22-18/h2-4,6,8,11H,5,7,9-10H2,1H3,(H,21,22) |

Clé InChI |

WCPPZGPJRHLSKP-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)Br)CCC2=C(C=CC=C2F)C3=NCCN3.Cl |

SMILES canonique |

COC1=C(C=C(C=C1)Br)CCC2=C(C=CC=C2F)C3=NCCN3 |

Synonymes |

2-(2-(5-bromo-2-methoxyphenethyl)-3-fluorophenyl)-4,5-dihydro-1H-imidazole hydrochloride |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)

![7-[3,5-Di-tert-butyl-2-(2,2-difluoro-ethoxy)-phenyl]-3-methyl-octa-2,4,6-trienoic acid](/img/structure/B1139084.png)